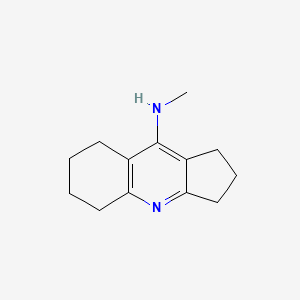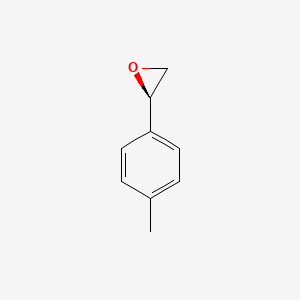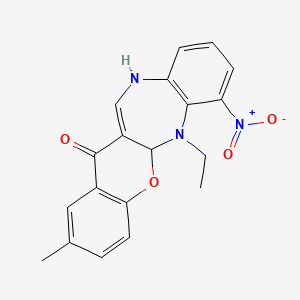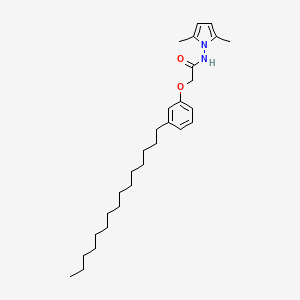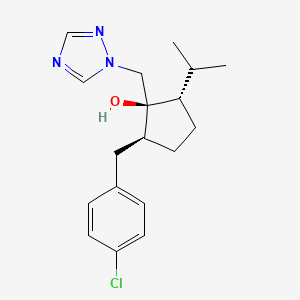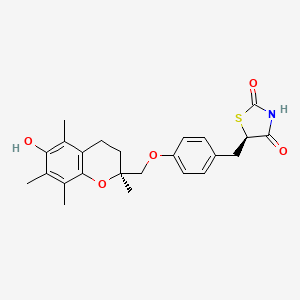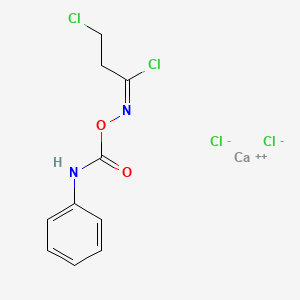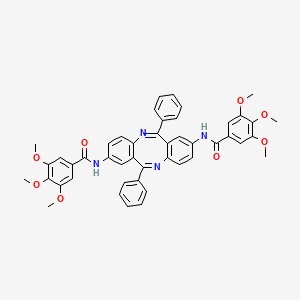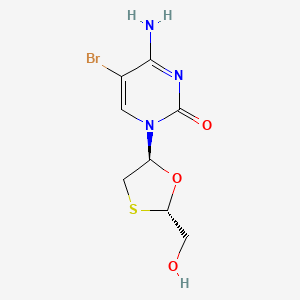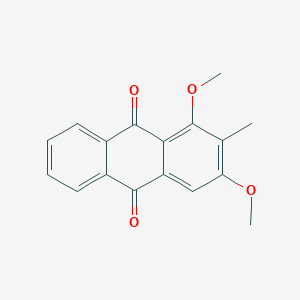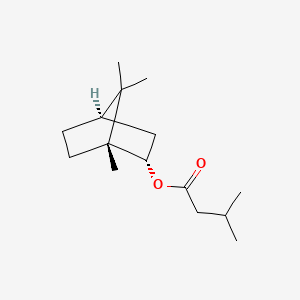
d-Bornyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: d-Bornyl isovalerate can be synthesized by heating d-borneol with isovaleric acid at 140°C . This esterification reaction typically requires an acid catalyst to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques like distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: d-Bornyl isovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert it back to borneol and isovaleric acid.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Borneol and isovaleric acid derivatives.
Reduction: Borneol and isovaleric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: d-Bornyl isovalerate is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research has shown that derivatives of borneol, including this compound, exhibit biological activities such as antimicrobial and anti-inflammatory properties . These properties make it a potential candidate for developing new pharmaceuticals.
Industry: In the fragrance industry, this compound is used for its pleasant aroma. It is also used in flavoring agents and as an additive in cosmetic products .
Mecanismo De Acción
The mechanism of action of d-Bornyl isovalerate involves its interaction with biological membranes and enzymes. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its lipophilicity plays a crucial role in its activity.
Comparación Con Compuestos Similares
- Isobornyl isovalerate
- Bornyl acetate
- Borneol
Comparison: d-Bornyl isovalerate is unique due to its specific ester linkage and the presence of the isovalerate group. Compared to isobornyl isovalerate, it has a different spatial arrangement, which can affect its reactivity and biological activity. Bornyl acetate and borneol, while similar in structure, have different functional groups, leading to variations in their chemical properties and applications .
Propiedades
Número CAS |
53022-14-3 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12+,15+/m1/s1 |
Clave InChI |
MPYYVGIJHREDBO-XUJVJEKNSA-N |
SMILES isomérico |
CC(C)CC(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C |
SMILES canónico |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


